Silane, [methoxy(phenylthio)methyl]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [methoxy(phenylthio)methyl]trimethyl- is an organosilicon compound with the molecular formula C11H18OSSi. This compound is characterized by the presence of a silane group bonded to a methoxy(phenylthio)methyl group. It is used in various chemical reactions and has applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [methoxy(phenylthio)methyl]trimethyl- typically involves the reaction of trimethylsilyl chloride with methoxy(phenylthio)methane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction can be represented as follows:
(CH3)3SiCl+CH3OCH2SPh→(CH3)3SiCH2SPh+NaCl
Industrial Production Methods
Industrial production of Silane, [methoxy(phenylthio)methyl]trimethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, [methoxy(phenylthio)methyl]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted silanes depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Silane, [methoxy(phenylthio)methyl]trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of Silane, [methoxy(phenylthio)methyl]trimethyl- involves its ability to form stable carbon-silicon bonds. This stability is due to the strong Si-C bond, which is resistant to hydrolysis and oxidation. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. These interactions can modulate biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silane, trimethyl[(phenylthio)methyl]-: Similar structure but lacks the methoxy group.
Silane, (2-methoxyphenyl)trimethyl-: Contains a methoxy group but differs in the position of the phenyl group.
Silane, methyl-: A simpler silane compound with only a methyl group attached to the silicon atom
Uniqueness
Silane, [methoxy(phenylthio)methyl]trimethyl- is unique due to the presence of both methoxy and phenylthio groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .
Eigenschaften
CAS-Nummer |
88738-21-0 |
---|---|
Molekularformel |
C11H18OSSi |
Molekulargewicht |
226.41 g/mol |
IUPAC-Name |
[methoxy(phenylsulfanyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C11H18OSSi/c1-12-11(14(2,3)4)13-10-8-6-5-7-9-10/h5-9,11H,1-4H3 |
InChI-Schlüssel |
SQOUWJXFDOXOAW-UHFFFAOYSA-N |
Kanonische SMILES |
COC([Si](C)(C)C)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.